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Compound of Interest

Compound Name: 2-Chloro-5-(4-fluorophenyl)phenol

CAS No.: 1214360-53-8

Cat. No.: B6340861

Get Quote

An In-Depth Technical Guide to 2-Chloro-5-(4-fluorophenyl)phenol: Synthesis, Properties,

and Potential Applications

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(4-
fluorophenyl)phenol, a substituted biphenylphenol of interest in medicinal chemistry and

materials science. Due to its limited documentation in public scientific literature, this guide

synthesizes information from established chemical principles and data on analogous structures

to present a detailed profile. The document covers the molecule's chemical structure, predicted

physicochemical properties, and a proposed, robust synthetic pathway via Suzuki-Miyaura

cross-coupling. Furthermore, it delves into the expected spectroscopic characteristics, potential

applications in drug discovery informed by the biological activities of related biphenylphenols,

and essential safety and handling protocols. This guide is intended for researchers, chemists,

and professionals in drug development seeking a foundational understanding of this specific

chemical entity.
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2-Chloro-5-(4-fluorophenyl)phenol is a biaryl compound where a 4-fluorophenyl group is

attached to a 2-chlorophenol core. The precise arrangement of these functional groups—the

hydroxyl, the chloro, and the fluoro substituents—on the biphenyl scaffold dictates its electronic

properties, reactivity, and potential biological interactions.

IUPAC Name: 2-Chloro-5-(4-fluorophenyl)phenol Molecular Formula: C₁₂H₈ClFO Molecular

Weight: 222.64 g/mol

While a specific CAS Number for this compound is not readily available in major chemical

databases, a structurally similar isomer, 2-chloro-5-(2-fluorophenyl)phenol, is registered under

CAS Number 1214379-85-7[1]. The absence of a dedicated CAS number for the 4-fluoro

isomer suggests it is a novel or less-common research chemical.

Table 1: Computed Chemical Descriptors

Property Value Source

Molecular Weight 222.643 g/mol ChemSrc[1]

Exact Mass 222.02500 Da ChemSrc[1]

LogP (Predicted) 3.85 ChemSrc[1]

Polar Surface Area 20.23 Å² ChemSrc[1]

InChIKey
GNWCWZWOLQUYND-

UHFFFAOYSA-N
ChemSrc[1]

Canonical SMILES
C1=CC(=C(C=C1F)O)C2=CC=

C(C=C2)F
-

Predicted Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-(4-fluorophenyl)phenol are influenced by

its constituent functional groups. The phenol group imparts weak acidity, the biphenyl core

contributes to its lipophilicity and rigidity, and the halogen atoms (Cl and F) affect its electronic

distribution and metabolic stability. The properties listed below are estimations based on data

from structurally related compounds.
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Table 2: Predicted Physicochemical Properties

Property Predicted Value
Rationale / Comparative
Data

Appearance White to off-white solid

Biphenylphenols are typically

crystalline solids at room

temperature[2].

Melting Point 70 - 90 °C

Based on similar substituted

biphenyls and chlorophenols.

For example, 2-chloro-4-

phenylphenol melts at 77-79

°C[2].

Boiling Point > 300 °C (at 760 mmHg)

High molecular weight and

polarity suggest a high boiling

point. 2-Chloro-4-phenylphenol

has a boiling point of 320-322

°C[2].

pKa (Acidic) ~8.0 - 9.0

The pKa of phenol is ~10.

Electron-withdrawing groups

like chlorine typically lower the

pKa, making it more acidic. 2-

chlorophenol has a pKa of

8.56[3].

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(e.g., DMSO, Methanol,

Dichloromethane)

The hydrophobic biphenyl

structure limits water

solubility[4].

Synthesis and Manufacturing
The synthesis of unsymmetrical biaryls like 2-Chloro-5-(4-fluorophenyl)phenol is most

effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura

coupling is a preferred method due to its high functional group tolerance, mild reaction

conditions, and the commercial availability of boronic acid reagents.
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A plausible and efficient synthetic route starts from 2-chloro-5-bromophenol, which is coupled

with 4-fluorophenylboronic acid. The phenolic hydroxyl group may require protection to prevent

side reactions, although in some cases, the reaction can proceed without it.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Protection of Phenol (Optional but Recommended):

Dissolve 2-chloro-5-bromophenol (1.0 eq) in an anhydrous solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Add a suitable base, such as triethylamine (1.5 eq).

Slowly add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride

(TBDMSCl, 1.2 eq), and stir at room temperature until the reaction is complete (monitored

by TLC).

Work up the reaction to isolate the protected intermediate, 1-bromo-2-chloro-5-((tert-

butyldimethylsilyl)oxy)benzene.

Suzuki-Miyaura Coupling:

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the

protected 2-chloro-5-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a

palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like potassium carbonate

(K₂CO₃, 2.0 eq).

Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

Heat the mixture to reflux (around 80-100 °C) and stir for 4-12 hours, monitoring progress

by TLC or LC-MS.

After completion, cool the reaction, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.
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Deprotection of Phenol:

Dissolve the crude protected biphenyl product in THF.

Add a deprotection reagent such as tetra-n-butylammonium fluoride (TBAF) (1.1 eq) and

stir at room temperature for 1-2 hours.

Quench the reaction, extract the product, and purify by column chromatography (silica gel,

using a hexane/ethyl acetate gradient) to yield pure 2-Chloro-5-(4-fluorophenyl)phenol.

Step 1: Protection (Optional)

Step 2: Suzuki-Miyaura Coupling

Step 3: Deprotection

2-Chloro-5-bromophenol
Protected Intermediate DCM/THF 

TBDMSCl, Base

Protected Biphenyl

 Toluene/H₂O 

4-Fluorophenylboronic Acid

Pd(PPh₃)₄, K₂CO₃

2-Chloro-5-(4-fluorophenyl)phenol

 THF 

TBAF

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Chloro-5-(4-fluorophenyl)phenol.
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Spectroscopic Analysis
The structural features of 2-Chloro-5-(4-fluorophenyl)phenol would give rise to a distinct

spectroscopic signature. Below are the predicted characteristics for key analytical techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic

region (typically 6.8-7.5 ppm). The protons on the chlorophenol ring will appear as doublets or

doublet of doublets due to coupling with each other. The protons on the 4-fluorophenyl ring will

exhibit a characteristic AA'BB' system, appearing as two multiplets or triplets due to symmetry

and coupling to the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the

chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 distinct signals for the 12

carbon atoms. The carbon atoms attached to the electronegative oxygen, chlorine, and fluorine

atoms will be significantly deshielded and appear at lower fields (higher ppm values). The C-F

coupling will be observable, with the carbon directly bonded to fluorine showing a large one-

bond coupling constant (¹JCF).

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would show a

molecular ion peak (M⁺) at m/z 222. A characteristic M+2 peak at m/z 224 with approximately

one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl

isotope[5]. Fragmentation would likely involve the loss of HCl or other small neutral molecules.

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the region

of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong

absorptions in the 1450-1600 cm⁻¹ range are expected from the C=C stretching vibrations of

the aromatic rings. A C-F stretching band should appear in the 1100-1250 cm⁻¹ region, and a

C-Cl stretch would be observed in the 700-800 cm⁻¹ range.

Applications in Research and Drug Development
The biphenylphenol scaffold is a "privileged structure" in medicinal chemistry, found in

numerous biologically active compounds[6]. The specific combination of chloro, fluoro, and

hydroxyl groups in 2-Chloro-5-(4-fluorophenyl)phenol suggests several potential areas of

application.
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Antimicrobial Agents: Phenolic compounds, particularly halogenated ones, are known for

their antibacterial and antifungal properties[7][8]. The lipophilicity of the biphenyl core could

enhance membrane disruption in microbial cells.

Enzyme Inhibitors: The structure could serve as a template for designing inhibitors of various

enzymes. For instance, phenol derivatives have been explored as inhibitors for enzymes like

carbonic anhydrase and 17β-hydroxysteroid dehydrogenase[9].

Anticancer Research: Many biphenyl derivatives exhibit cytotoxic activity against cancer cell

lines[10]. The planarity and potential for hydrogen bonding of this molecule could allow it to

intercalate with DNA or bind to protein active sites.

Material Science: Fluorinated biphenyls are key components in liquid crystal displays (LCDs)

and organic light-emitting diodes (OLEDs) due to their thermal and chemical stability.
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Caption: Hypothetical mechanism of action: Competitive enzyme inhibition.

Safety and Handling
While specific toxicity data for 2-Chloro-5-(4-fluorophenyl)phenol is unavailable, general

precautions for handling substituted chlorophenols should be strictly followed. Chlorophenols

can be toxic and irritants.
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Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if

inhaled, and may cause skin and eye irritation or damage, based on data for similar

compounds like 2-chloro-5-fluorophenol[11].

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid

inhalation of dust or vapors.

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-Chloro-5-(4-fluorophenyl)phenol is a halogenated biphenylphenol with significant potential

as a building block in medicinal chemistry and materials science. Although direct experimental

data is scarce, its properties and reactivity can be reliably predicted based on established

chemical principles. The synthetic route via Suzuki-Miyaura coupling offers a viable method for

its preparation, opening avenues for its evaluation in various biological assays. Further

research into this and related molecules could lead to the discovery of novel therapeutic agents

or advanced materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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